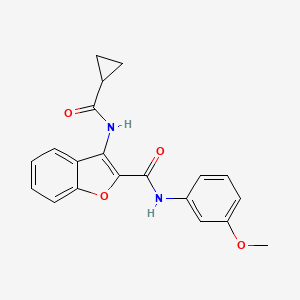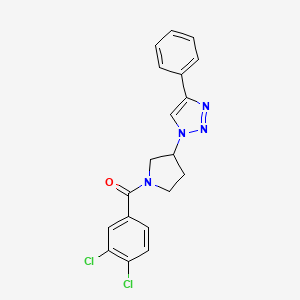
(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound with a notable structure comprising a pyrrolidine ring bonded to a phenyl group and a triazole ring, further connected to a 3,4-dichlorophenyl moiety. Its unique architecture confers a range of chemical and biological properties, making it of significant interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
Initial Reaction: : Starting from 3,4-dichlorophenyl acetic acid, the carboxyl group is activated using thionyl chloride to form 3,4-dichlorophenyl acetyl chloride.
Nucleophilic Substitution: : The acetyl chloride reacts with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of a base such as triethylamine, leading to the formation of the final product.
Purification: : The crude product is purified through column chromatography, yielding (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone.
Industrial Production Methods
While the above method is suitable for small-scale synthesis, industrial production would involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts or alternative solvents and scaling up the reaction in flow reactors.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, potentially forming N-oxides.
Reduction: : Reduction can occur at the triazole ring under strong reducing conditions, which may lead to hydrogenation of the triazole ring.
Substitution: : The aromatic rings (phenyl and dichlorophenyl) can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Strong reducing agents such as lithium aluminium hydride.
Substitution: : Halogenation or nitration can be achieved using reagents like chlorine or nitric acid.
Major Products Formed
Oxidation: : Pyrrolidine N-oxides.
Reduction: : Saturated triazole derivatives.
Substitution: : Halogenated or nitrated aromatic derivatives.
科学的研究の応用
Chemistry
As an intermediate in the synthesis of more complex organic molecules.
Involved in studying reaction mechanisms due to its diverse reactive sites.
Biology
Used as a probe to study protein-ligand interactions due to its binding affinity to certain enzymes and receptors.
Medicine
Investigated for potential pharmacological properties, including antifungal and antibacterial activities.
Industry
Utilized in developing advanced materials, including specialty polymers and coatings.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its triazole ring and phenyl groups facilitate interactions with hydrophobic pockets and active sites within proteins. This binding can inhibit or modulate the activity of these molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3,4-dichlorophenyl)(4-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
(3,4-dichlorophenyl)(3-(4-methylphenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Uniqueness
Compared to its analogs, (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone features a phenyl group on the triazole ring, which enhances its ability to engage in π-π stacking interactions and hydrophobic interactions. This modification can increase its affinity for certain biological targets, thus making it more potent in its applications.
And there we have it: a deep dive into the intricacies of this fascinating compound. Anything else I can elaborate on?
特性
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-16-7-6-14(10-17(16)21)19(26)24-9-8-15(11-24)25-12-18(22-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPIKIYXVUKFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)
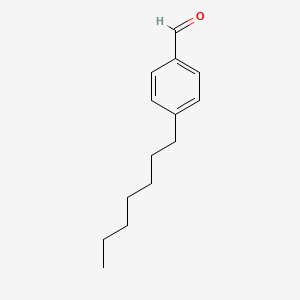

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)
![ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate](/img/structure/B2925074.png)

![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)
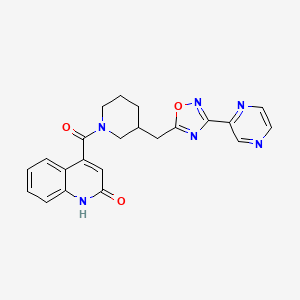
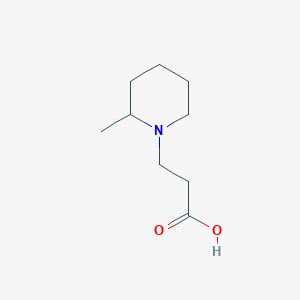
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)
![2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2925084.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)

